molecular formula C13H20N4O B13925404 6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B13925404
M. Wt: 248.32 g/mol
InChI Key: IPYSSEMRSIPIOL-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core with a piperidin-4-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable base and solvent. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is critical to achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific combination of a pyrido[4,3-d]pyrimidine core and a piperidin-4-yloxy substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

6-methyl-2-piperidin-4-yloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C13H20N4O/c1-17-7-4-12-10(9-17)8-15-13(16-12)18-11-2-5-14-6-3-11/h8,11,14H,2-7,9H2,1H3

InChI Key

IPYSSEMRSIPIOL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC(=NC=C2C1)OC3CCNCC3

Origin of Product

United States

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